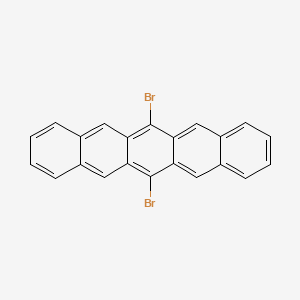

Pentacene, 6,13-dibromo-

Description

BenchChem offers high-quality Pentacene, 6,13-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentacene, 6,13-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H12Br2 |

|---|---|

Molecular Weight |

436.1 g/mol |

IUPAC Name |

6,13-dibromopentacene |

InChI |

InChI=1S/C22H12Br2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H |

InChI Key |

WOJDUHBYJYVFMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3Br)Br |

Origin of Product |

United States |

Contextualization Within the Pentacene and Acene Family of Organic Semiconductors

Pentacene (B32325), a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene (B151609) rings, is considered a benchmark material in organic electronics due to its excellent charge transport characteristics. sigmaaldrich.commdpi.com The broader family of acenes, of which pentacene is a member, has been extensively studied for its potential in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net However, pristine pentacene suffers from limitations, including poor solubility in common organic solvents and instability in ambient conditions, which hinder its large-scale fabrication and long-term device performance. mdpi.com

To overcome these drawbacks, researchers have turned to the functionalization of the pentacene core. By strategically attaching different chemical groups to the pentacene molecule, it is possible to tune its electronic properties, improve its solubility and stability, and control its solid-state packing. ntnu.nouky.edu This has led to the development of a wide range of pentacene derivatives with tailored characteristics.

Significance As a Functionalized Building Block for Organic Electronic Materials

6,13-Dibromopentacene stands out as a key intermediate and building block in the synthesis of more complex and functionalized pentacene (B32325) derivatives. acs.orgnih.gov The introduction of bromine atoms at the 6 and 13 positions of the pentacene core offers several distinct advantages:

Synthetic Versatility: The bromine atoms serve as reactive handles, enabling a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. wikipedia.org This allows for the straightforward introduction of a wide range of functional groups, leading to the creation of novel pentacene-based materials with customized properties. uky.edu

Tuning of Electronic Properties: The electron-withdrawing nature of the bromine atoms can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the pentacene core. uky.edu This ability to modulate the electronic structure is crucial for optimizing charge injection and transport in electronic devices.

Control of Solid-State Packing: The presence of the bulky bromine atoms can alter the intermolecular interactions and solid-state packing of the molecules. This can lead to different crystalline structures, which in turn have a profound impact on the charge carrier mobility of the material. bohrium.com For instance, functionalization can shift the packing from a herringbone arrangement, typical for unsubstituted pentacene, to a more favorable two-dimensional π-stacked arrangement, which can enhance conductivity. bohrium.com

A notable example of its application is the synthesis of 6,13-dibromopentacene [2,3:9,10]-bis(dicarboximide), which has been shown to be a versatile precursor for creating stable and soluble pentacene derivatives. acs.orgnih.govacs.org This compound exhibits good photostability and can be further modified through palladium-catalyzed coupling reactions. acs.orgacs.org

Overview of Research Trajectories for Halogenated Pentacene Derivatives

Precursor-Based Synthesis Pathways to 6,13-Substituted Pentacenes

A common and effective strategy for synthesizing substituted pentacenes, including 6,13-dibromopentacene, involves the use of a precursor molecule that is later converted to the final aromatic system. This approach circumvents issues related to the poor solubility and high reactivity of the bare pentacene core. researchgate.net

Synthesis from Pentacene-6,13-dione and its Derivatives

Pentacene-6,13-dione is a key and readily accessible precursor for a variety of 6,13-disubstituted pentacenes. nih.govnih.govchemspider.com It can be prepared through a double aldol (B89426) condensation between 1,4-cyclohexanedione (B43130) and two equivalents of o-phthalaldehyde. nih.gov

The general synthetic sequence involves the nucleophilic addition of an organometallic reagent to the carbonyl groups of pentacene-6,13-dione, followed by a reduction step to achieve the final aromatic pentacene structure. For instance, the reaction of pentacene-6,13-dione with a suitable organolithium or Grignard reagent introduces the desired substituents at the 6- and 13-positions, forming a diol intermediate.

Reductive Aromatization Strategies in Pentacene Derivatization

Reductive aromatization is a crucial step in precursor-based syntheses, converting the intermediate diol or a related species into the fully conjugated pentacene system. researchgate.netrsc.org This transformation is often the final step in the synthesis, yielding the desired pentacene derivative.

Several reagents and conditions have been developed for this purpose. A widely used method involves the use of tin(II) chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid (HCl). nih.govbeilstein-journals.org This system effectively reduces the diol intermediate, leading to the formation of the aromatic pentacene core. nih.gov Other reducing systems, such as potassium iodide and sodium hyposulfite in boiling acetic acid, have also been employed. nih.gov The choice of reducing agent and reaction conditions can be critical to achieving high yields and avoiding side reactions. researchgate.net

Application of Metal Hydrides (e.g., Diisobutylaluminum Hydride) in Pentacenedione Reduction

Metal hydrides are powerful reducing agents in organic synthesis, and Diisobutylaluminum Hydride (DIBAL-H) is a notable example used in the context of pentacene synthesis. wikipedia.orgcommonorganicchemistry.com DIBAL-H is a bulky and electrophilic reducing agent, which can offer selectivity in certain transformations. adichemistry.commasterorganicchemistry.com It is particularly effective for the partial reduction of esters and nitriles to aldehydes. commonorganicchemistry.comorganic-chemistry.org In the synthesis of pentacene derivatives, DIBAL-H can be employed in the reduction of precursor ketones. The reaction typically involves the coordination of the aluminum center to the carbonyl oxygen, followed by hydride transfer. Careful control of stoichiometry and reaction temperature is often necessary to achieve the desired reduction without over-reduction to the corresponding alcohol. masterorganicchemistry.com

Direct and Indirect Halogenation Approaches for Meso-Positions

Direct halogenation of the pentacene core is challenging due to the high reactivity of the meso-positions, which can lead to a mixture of products and decomposition. researchgate.net Therefore, indirect methods are often preferred.

One successful strategy involves the synthesis of a partially hydrogenated pentacene precursor, which is more stable and allows for selective bromination at the desired positions. For example, 6,13-dibromo-1,2,3,4,8,9,10,11-octahydropentacene has been synthesized from a partially hydrogenated pentacene precursor. researchgate.net This brominated intermediate can then be aromatized in a subsequent step to yield 6,13-dibromopentacene. Another approach involves the synthesis of 6,13-dibromopentacene [2,3:9,10]-bis(dicarboximide), where the imide groups provide stability and the bromine atoms are introduced at the meso-positions. researchgate.netacs.org This functionalized dibromopentacene serves as a versatile building block for further modifications. acs.org

Advanced Coupling Reactions for Further Functionalization of Brominated Sites

The bromine atoms in 6,13-dibromopentacene are valuable synthetic handles that allow for the introduction of a wide range of functional groups through cross-coupling reactions. These reactions are essential for fine-tuning the electronic and physical properties of pentacene-based materials.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly relevant for functionalizing 6,13-dibromopentacene. wikipedia.orglibretexts.orgorganic-chemistry.org

This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a base. libretexts.orgorganic-chemistry.org The reaction of 6,13-dibromopentacene with various terminal alkynes under Sonogashira conditions allows for the synthesis of a diverse library of 6,13-dialkynylpentacene derivatives. acs.org These reactions are generally carried out under mild conditions and exhibit good functional group tolerance. wikipedia.org The introduction of alkynyl groups at the meso-positions has been shown to significantly impact the photostability and electronic properties of the pentacene core.

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI, i-Pr₂NH | 6,13-Dibromopentacene derivative | 6,13-Dialkynylpentacene derivative | acs.org |

| Suzuki Coupling | Pd(PPh₃)₄, base | Arylboronic acid | Aryl-substituted derivative | uwindsor.ca |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base | Amine | Amino-substituted derivative | beilstein-journals.org |

Homo- and Cross-Coupling Strategies of Dehydropentacene Intermediates

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical method for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. libretexts.orgnih.gov This approach is particularly relevant to the concept of using dehydropentacene intermediates, which can be generated in situ, for the synthesis of functionalized pentacenes.

The general mechanism for CDC often involves the activation of a C-H bond in an arene to form a metal-arene complex. This complex can then react with another C-H bond-containing species or an alkene, followed by reductive elimination or β-hydride elimination to yield the cross-coupled product. nih.govnii.ac.jp While direct examples of homo- and cross-coupling of dehydropentacene intermediates are still an emerging area of research, the principles of CDC provide a clear pathway. For instance, palladium-catalyzed CDC reactions have been successfully used to couple two simple arenes. nii.ac.jpresearchgate.net This methodology could theoretically be applied to the homo-coupling of a dehydropentacene intermediate to form dimeric or oligomeric structures.

More commonly, cross-coupling reactions are employed using the stable 6,13-dibromopentacene as a substrate. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings are instrumental in this regard. These reactions involve the coupling of the dibromopentacene with a variety of organometallic reagents, enabling the introduction of a wide range of functional groups.

| Coupling Reaction | Catalyst/Reagents | Type of Bond Formed |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Amine base | C-C (alkynyl) |

| Stille Coupling | Pd catalyst, Organostannane reagent | C-C |

Synthesis of Oligomers and Polymers Incorporating 6,13-Dibromo-Pentacene Building Blocks

The development of oligomers and polymers based on pentacene is driven by the desire to create solution-processable organic semiconductors with enhanced electronic properties. The first reported synthesis of pentacene-based oligomers involved a homologous series of non-conjugated dimers and trimers. nih.gov

A common strategy for creating such materials involves the use of 6,13-pentacenequinone (B1223199) as a starting material. Silylacetylenes can be appended to the pentacenequinone, which is then followed by reductive aromatization. nih.gov By carefully controlling the deprotection of silyl (B83357) groups, building blocks with one or two terminal alkynes can be generated, which can then be used in subsequent coupling reactions to form oligomers and polymers. nih.gov

Palladium-catalyzed cross-coupling reactions are central to the polymerization of 6,13-dibromopentacene-containing monomers. For example, Stille coupling reactions have been utilized to synthesize novel solution-processable spirosilafluorene oligomers. organic-chemistry.org Similarly, Sonogashira coupling is a key method for creating polymers with alternating pentacene and other aromatic units. This reaction allows for the formation of poly(phenyleneethynylene)s through the coupling of aryl alkynes with aryl iodides, a strategy that can be adapted for 6,13-dibromopentacene. nih.gov

Cross-dehydrogenative coupling polymerization is a more recent and atom-efficient approach for synthesizing conjugated polymers without the need for pre-functionalized monomers. nih.govnii.ac.jp This method has been successfully used to create alternating copolymers and could be a promising route for incorporating 6,13-dibromopentacene into polymer chains. nih.govnii.ac.jp

Strategies for Achieving Reproducible and Scalable Synthesis

The transition from laboratory-scale synthesis to reproducible and scalable production is a significant challenge in the field of organic electronics. For 6,13-dibromopentacene and its derivatives, several strategies are being explored to address this.

One key strategy is the use of stable, soluble precursors. The synthesis of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) from pentacenequinone in a one-pot reaction is an example of a method that provides relatively high yields and a product with good solubility. uky.edu The functionalization of pentacene with bulky side groups like TIPS not only improves solubility but can also influence the solid-state packing, which is crucial for charge transport. rsc.org

The development of robust and efficient catalytic systems is another critical factor for scalability. For instance, advancements in Sonogashira coupling have led to copper-free conditions that can be performed at room temperature, which simplifies the process and reduces the formation of undesirable byproducts. The use of highly active and air-stable palladium precatalysts also contributes to the reproducibility and feasibility of these reactions on a larger scale.

Charge Transport Phenomena in 6,13 Dibromo Pentacene Based Materials

Theoretical Models for Charge Carrier Transport Mechanisms

The movement of charge carriers in organic materials like 6,13-dibromopentacene is a complex process governed by several theoretical frameworks that account for the interplay between molecular structure, crystal packing, and molecular vibrations.

Marcus Electron Transfer Theory

The Marcus electron transfer theory is a cornerstone for describing charge hopping in organic semiconductors where charge carriers are localized on individual molecules. This theory posits that charge transfer is a thermally activated process. The rate of hopping between adjacent molecules is determined by two key parameters: the electronic coupling (transfer integral) between the molecules and the reorganization energy. The reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses a charge carrier.

In a theoretical study comparing pentacene (B32325) with its derivative 6,13-dichloropentacene (B3054253) (a close analogue to 6,13-dibromopentacene), the Marcus theory was employed to evaluate charge transport parameters. nih.gov It was found that molecular modifications, such as halogenation, directly impact the reorganization energy and electronic couplings, which in turn dictate the charge mobility. nih.gov

Quantum Nuclear Tunneling Model

While Marcus theory provides a classical, thermally activated picture, the quantum nuclear tunneling model offers a more refined description, particularly at lower temperatures. This model acknowledges that molecular vibrations (phonons) are quantized and that nuclear tunneling can contribute significantly to the charge transfer process. aps.org It helps to explain experimental observations where charge mobility shows a "band-like" temperature dependence (mobility decreases with increasing temperature), which contradicts the purely hopping-based Marcus description. aps.org

For materials like 6,13-dichloropentacene, first-principles calculations have been performed using a model that combines Marcus theory with quantum nuclear tunneling, coupled with a random walk simulation to determine carrier mobilities. nih.gov This approach provides a more complete picture by accounting for both classical hopping and quantum tunneling effects, bridging the gap between purely localized and delocalized transport regimes. aps.org

Polaronic Band Conduction Models

In the realm of organic semiconductors, the charge carrier can interact with the surrounding lattice, causing a local distortion. The quasiparticle formed by the charge carrier and its associated lattice distortion is termed a polaron. Polaronic band conduction models describe a scenario where these polarons are the primary charge carriers. The strength of the interaction between the charge carrier and the lattice vibrations (electron-phonon coupling) determines the nature of the polaron and the transport mechanism.

While specific studies on polaronic band conduction in 6,13-dibromopentacene are not prevalent, the concept is broadly applicable to pentacene derivatives. In these materials, the charge carrier can become localized due to strong electron-phonon coupling, leading to the formation of a small polaron. Transport then occurs via the hopping of these polarons from one molecular site to the next. The mobility in this regime is typically thermally activated. Conversely, in systems with weaker electron-phonon coupling, a more delocalized "large" polaron may form, and transport can exhibit more band-like characteristics.

Charge Carrier Mobility in Thin Films and Single Crystals of Derivatives

The charge carrier mobility is a critical performance metric for a semiconductor. In organic materials, mobility is highly dependent on the degree of molecular order, making it sensitive to whether the material is in a single crystal or thin-film form.

For derivatives like 6,13-dichloropentacene, theoretical calculations provide insight into its potential mobility. First-principles calculations have been used to investigate its charge transport parameters and predict its carrier mobility. nih.gov These studies indicate that modifications to the pentacene core, such as the addition of chloro atoms, significantly alter the crystal packing and electronic couplings, leading to distinct mobility characteristics compared to the parent pentacene molecule. nih.gov

| Compound | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Dimensionality | Source |

|---|---|---|---|---|

| Pentacene | 1.53 | 1.44 | 3D | nih.gov |

| 6,13-Dichloropentacene | 0.68 | 0.65 | 3D | nih.gov |

Anisotropy of Charge Transport in Crystalline Phases

The arrangement of molecules in a crystal is rarely isotropic, leading to different electronic couplings along different crystallographic directions. This results in the anisotropy of charge transport, where mobility is higher along certain directions than others.

In the case of 6,13-dichloropentacene, theoretical studies have shown that the crystal packing leads to significant one-dimensional π-stacks. nih.gov This structural feature results in a pronounced anisotropy in charge transport. The calculations reveal that the charge transport along the a-axis is dominant for carrier mobilities due to the strong transfer integrals within this axis. nih.gov In contrast, pentacene exhibits more uniform electronic couplings, providing more transport pathways and resulting in a more three-dimensional mobility. nih.gov This highlights how chemical modification can be used to engineer the dimensionality of charge transport in pentacene-based materials.

Factors Limiting Charge Mobility (e.g., Electron-Phonon Coupling)

Several factors can limit the charge carrier mobility in organic semiconductors. These include impurities, grain boundaries in polycrystalline films, and intrinsic properties like electron-phonon coupling.

Electron-phonon coupling refers to the interaction between charge carriers and the vibrational modes of the molecules (phonons). This coupling is a primary mechanism for scattering and localization of charge carriers, thereby limiting mobility. Strong electron-phonon coupling can lead to the formation of small polarons, where the charge carrier is essentially trapped by the lattice distortion it creates, resulting in low, hopping-based mobility.

Influence of Molecular Structure and Crystal Packing on Charge Transport Pathways

The charge transport properties of organic semiconductors are intrinsically linked to the molecular structure of the constituent molecules and their arrangement within the crystal lattice. In 6,13-dibromo-pentacene, the introduction of bromine atoms at the 6 and 13 positions of the pentacene core significantly alters its electronic and structural characteristics, which in turn dictates the pathways for charge carrier movement.

The substitution of hydrogen with bulky, electronegative bromine atoms modifies the intermolecular interactions that govern crystal packing. This is a critical factor, as molecular packing in organic single crystals profoundly influences their charge transport properties. nih.gov Theoretical and experimental studies on related halogenated pentacenes and other polycyclic aromatic hydrocarbons demonstrate that such substitutions can tune the crystal packing motif, affecting parameters like the intermolecular distance and the degree of π-orbital overlap between adjacent molecules. nih.govijnnonline.net For instance, studies on fluorinated derivatives have shown that subtle changes in electrostatic potential due to halogen substitution play a significant role in regulating molecular packing. nih.gov This can lead to variations in electronic coupling between molecules, which is a key determinant of charge mobility. nih.gov

In functionalized pentacenes, different side groups can force distinct packing structures, such as a "brick-wall" or a "slipped-stack" arrangement, which can lead to 2D or 1D charge transport characteristics, respectively. rsc.org While specific data for 6,13-dibromo-pentacene is less common in literature, analogies can be drawn from other substituted pentacenes like TIPS-pentacene, where bulky side groups facilitate a 2D brick-wall packing that is advantageous for charge transport. rsc.org The bromine atoms in 6,13-dibromo-pentacene, while not as large as TIPS groups, still impose significant steric and electronic influence, likely favoring specific packing arrangements that differ from unsubstituted pentacene.

Computational studies on halogenated pentacenes reveal that the introduction of fluorine or chlorine atoms shrinks the HOMO-LUMO gap. ijnnonline.net This modification of the frontier molecular orbital energy levels is a direct consequence of the electronic effects of the halogen substituents and has a profound impact on the material's charge injection and transport properties. A smaller energy gap can facilitate easier charge injection from electrodes and can influence the intrinsic charge carrier concentration.

The primary pathways for charge transport in pentacene-based materials are through the π-π stacking directions. The efficiency of this transport is highly sensitive to the relative orientation and distance between the pentacene cores. In hetero researchgate.netcirculenes, a class of molecules with stacking behavior, it has been shown that charge transport within π-π stacks is the dominant contributor to carrier mobility due to large transfer integrals. nih.gov The introduction of bromine atoms in 6,13-dibromo-pentacene will influence these transfer integrals by modifying both the electronic structure of the pentacene backbone and the steric interactions that control the crystal packing. Studies on other substituted aromatic compounds, like 1,6-dibromopyrene, have shown that bromine substitution is an effective method to modify optical and electronic properties while maintaining charge carrier mobility, suggesting that the functionalization does not necessarily impede transport if favorable packing is achieved. researchgate.net

Table 1: Comparison of Properties in Pentacene and Functionalized Derivatives

| Compound/System | Key Structural Feature | Packing Motif | Charge Transport Dimensionality | Observed Mobility (cm²/V·s) | Reference |

| TIPS-Pentacene | Bulky triisopropylsilylethynyl side groups | Brick-wall | 2D | ~0.7 | rsc.org |

| TES-Pentacene | Triethylsilylethynyl side groups | 1D slipped-stack | 1D | ~0.06 | rsc.org |

| Fluorinated BDOPV Derivatives | Fluorine substitution | Varies from slipped-stack to cofacial | Tunable | 2.6 to 12.6 (electron) | nih.gov |

| 1,6-Dibromopyrene | Bromine substitution | — | Anisotropic | up to 2.2 x 10⁻³ | researchgate.net |

This table illustrates how different functional groups and substitutions influence packing and charge transport in pentacene and related organic semiconductors. The data provides a comparative context for understanding the potential effects of bromine substitution in 6,13-dibromo-pentacene.

Trapping and Detrapping Mechanisms in Organic Molecular Crystals

The performance of organic semiconductor devices is often limited by the presence of charge traps—localized electronic states within the material's band gap that can immobilize charge carriers. These traps can originate from various sources, including chemical impurities, structural defects in the crystal lattice such as grain boundaries, and molecular disorder. mdpi.comscilit.com Understanding the mechanisms by which charges are trapped and subsequently released (detrapped) is crucial for improving the efficiency and stability of devices based on 6,13-dibromo-pentacene.

In molecular crystals, charge transport can be described as a series of hops between adjacent molecules. When a charge carrier encounters a trap site, it can become localized, temporarily halting its movement through the material. The energy depth of the trap determines the average time the carrier will remain trapped before it can be thermally or electrically re-excited back into the transport states—a process known as detrapping. Deeper traps lead to longer trapping times and more significantly impede charge transport. For instance, a specific defect in pentacene single crystals has been identified to create a hole trap with an energy level of 0.38 eV above the valence band. nih.gov

The nature of trapping is not always static. Studies on functionalized pentacenes have shown that charge traps can be dynamic states that are slowly created by the reaction of free charge carriers at localized defects. uky.edu This implies that the concentration and effect of traps can change during device operation, a phenomenon often observed as bias-stress instability. The creation and quenching of these defects can be an activated process, suggesting that atomic or molecular motion plays a key role. nih.gov

Impurities are a major source of traps. For example, 6,13-pentacenequinone (B1223199) has been identified as a dominant chemical impurity in pentacene that introduces a high density of traps. utwente.nl The purification of the material is therefore a critical step in reducing the trap density and achieving high charge carrier mobilities. The introduction of bromine atoms in 6,13-dibromo-pentacene could potentially introduce new types of traps if synthesis or purification is not perfect, but it could also passivate certain types of pre-existing defects.

The dynamics of trapping and detrapping are often studied using time-resolved techniques. Ultrafast optical pump-terahertz probe measurements on various pentacene single crystals have revealed differences in decay dynamics, which are attributed to varying charge trapping properties. aip.org In ultrapure pentacene crystals, the traps appear to be relatively shallow, as indicated by the temperature dependence of the charge carrier decay dynamics. aip.org Conversely, in functionalized pentacenes, the distribution of long-lived trapped charges is highly sensitive to the material's morphology, which is influenced by processing conditions. uky.edu

The presence of traps alters charge transport characteristics by decreasing carrier mobility and increasing recombination rates. mdpi.com In the context of a field-effect transistor, trapped charge can screen the gate field, leading to a shift in the threshold voltage and a reduction in the measured current. The process of detrapping can be facilitated by increasing temperature, which provides the thermal energy for carriers to escape the traps, or by applying a strong electric field.

Table 2: Characteristics of Charge Traps in Pentacene-Based Materials

| Material | Trap Origin | Trap Energy Level | Key Observation | Reference |

| Pentacene Single Crystal | Bias-stress induced defect | Ev + 0.38 eV (hole trap) | Defect is metastable and can be quenched by illumination. | nih.gov |

| Pentacene | 6,13-pentacenequinone impurity | — | Reducing this impurity by a factor of five reduces trap density by two orders of magnitude. | utwente.nl |

| TIPS-Pentacene | Morphology-dependent defects | — | Spatial distribution of long-lived traps is highly sensitive to film preparation. | uky.edu |

| Ultrapure Pentacene Crystals | Intrinsic defects | Shallow | Decay dynamics suggest traps are shallow, with faster decay at lower temperatures. | aip.org |

This table summarizes key findings on the nature and characteristics of charge traps in pentacene and its derivatives, providing insight into the trapping mechanisms relevant to 6,13-dibromo-pentacene.

Thin Film Fabrication and Morphological Studies of 6,13 Dibromo Pentacene Derivatives

Deposition Techniques for Organic Semiconductor Films

The quality of the organic semiconductor film is paramount for the performance of electronic devices. The choice of deposition technique significantly influences the film's morphology, crystallinity, and, consequently, its electronic properties. Both vacuum- and solution-based methods are employed for the fabrication of pentacene (B32325) derivative films.

Thermal Evaporation Methods (e.g., Organic Molecular Beam Deposition, Organic Vapor-Phase Deposition)

Thermal evaporation is a widely used technique for depositing thin films of small organic molecules with low solubility, such as pentacene. nih.govresearchgate.netdntb.gov.ua This method involves heating the source material in a high-vacuum environment, causing it to sublime and subsequently deposit onto a temperature-controlled substrate.

Organic Molecular Beam Deposition (OMBD) is a high-vacuum thermal evaporation technique that allows for precise control over the film thickness and growth rate. nih.gov The low pressure minimizes contamination and results in high-purity films. nih.gov For pentacene and its derivatives, OMBD can produce highly ordered crystalline films, which are crucial for achieving high charge carrier mobility. nih.gov

Organic Vapor-Phase Deposition (OVPD) is another vapor transport method where a carrier gas is used to transport the evaporated organic molecules into a deposition chamber. This technique offers advantages in terms of scalability for large-area electronics.

While specific parameters for the thermal evaporation of 6,13-dibromopentacene are not documented in the reviewed literature, a study on pentacene deposition for an organic field-effect transistor (OFET) utilized a vacuum pressure of 2 × 10⁻⁴ Pa and a substrate temperature of 50 °C, with a deposition rate of 0.02 nm s⁻¹ to form a 50 nm thick film. nih.gov

Solution-Processing Techniques (e.g., Spin Coating, Drop Casting, Inkjet Printing)

Solution-based deposition methods are attractive due to their potential for low-cost, large-area fabrication and their compatibility with flexible substrates. nih.govresearchgate.netdntb.gov.ua These techniques require the organic semiconductor to be soluble in a suitable solvent. The introduction of functional groups to the pentacene core, such as in 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), is a common strategy to enhance solubility. nih.gov Given the poor solubility of the parent pentacene, it is likely that 6,13-dibromopentacene would also exhibit low solubility, making solution processing challenging without further functionalization.

Spin Coating is a widely used laboratory technique for producing uniform thin films. A solution of the material is dispensed onto a substrate, which is then rotated at high speed to spread the solution and evaporate the solvent. The final film thickness is determined by the solution concentration, viscosity, and spin speed.

Drop Casting is a simpler technique where a droplet of the solution is placed on the substrate and the solvent is allowed to evaporate slowly. This method can lead to the formation of crystalline domains, but the film uniformity is often lower compared to spin coating.

Inkjet Printing is a direct-writing technique that allows for the precise deposition of materials in a predefined pattern. researchgate.net This additive manufacturing process minimizes material waste and is suitable for the fabrication of complex device architectures. researchgate.net

Single Crystal Growth of 6,13-Dibromo-Pentacene Derivatives

Single crystals of organic semiconductors are invaluable for fundamental studies of their intrinsic electronic properties, as they are free from grain boundaries that can impede charge transport. The physical vapor transport (PVT) method is a common technique for growing high-quality single crystals of pentacene and its derivatives. ibs.re.kr

In the PVT method, a temperature gradient is established in a sealed tube containing the source material. The material sublimes in the hotter zone and is transported by an inert carrier gas to the cooler zone, where it crystallizes. The growth of different crystal morphologies, such as one-dimensional wires and two-dimensional disks, can be controlled by adjusting the precursor temperature. ibs.re.kr For instance, pentacene 1D wires and 2D disks have been selectively synthesized at precursor temperatures of 350 °C and 325 °C, respectively. ibs.re.kr

Specific conditions for the single crystal growth of 6,13-dibromopentacene have not been reported in the reviewed literature.

Microstructure and Surface Morphology Characterization of Films

The performance of organic electronic devices is intimately linked to the microstructure and surface morphology of the semiconductor film. Techniques such as scanning electron microscopy and atomic force microscopy are essential for characterizing these properties.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. It is used to visualize the grain size, shape, and connectivity in polycrystalline films.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface morphology at the nanoscale. It can provide three-dimensional images of the surface, revealing features such as molecular terraces and grain boundaries. AFM is also used to measure the surface roughness of the films, which is a critical parameter for device performance.

While no specific SEM or AFM studies on 6,13-dibromopentacene films were found, these techniques are routinely used to characterize films of other pentacene derivatives.

Monitoring of Crystallization Processes in Solution-Processed Films

Understanding and controlling the crystallization process during solution-based deposition is crucial for optimizing the morphology and performance of organic semiconductor films. Various in-situ and ex-situ techniques can be employed to monitor the crystallization dynamics.

For solution-processed films, techniques such as polarized optical microscopy can be used to observe the growth of crystalline domains in real-time. Spectroscopic methods can also provide insights into the molecular ordering and phase transitions during solvent evaporation. The investigation of molecular arrangement-dependent properties in organic crystals provides fundamental knowledge about the behavior of electrons and photons at the molecular level. ibs.re.kr The study of the crystallization behavior of blends of different polymers shows that the final morphology can be controlled by changing the time and temperature of the melt treatment. researchgate.net

No specific studies on the monitoring of the crystallization process of 6,13-dibromopentacene were found in the reviewed literature.

Lack of Sufficient Data Precludes a Detailed Analysis of 6,13-Dibromopentacene Thin Film Fabrication

A thorough investigation into the scientific literature reveals a significant gap in detailed research concerning the thin film fabrication and morphological studies of 6,13-dibromopentacene. Specifically, there is a notable absence of published research focusing on the critical aspects of substrate treatment and the influence of annealing conditions on the quality of thin films derived from this particular compound.

While general principles of thin film fabrication for pentacene and its other derivatives are well-documented, these cannot be accurately extrapolated to 6,13-dibromopentacene without specific experimental evidence. The introduction of bromine atoms at the 6 and 13 positions of the pentacene core is expected to significantly alter the molecule's electronic properties, intermolecular interactions, and, consequently, its behavior during thin film growth and post-processing. Without dedicated studies on this specific compound, any discussion on the impact of substrate treatment and annealing would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers in the field of organic electronics have extensively studied various pentacene derivatives to tune their properties for applications in devices such as organic field-effect transistors (OFETs). However, it appears that 6,13-dibromopentacene has not been a primary focus of these investigations, or at least, the results of such studies are not widely disseminated in publicly accessible literature.

Therefore, until specific research is conducted and published on the thin film growth and characterization of 6,13-dibromopentacene, a comprehensive and authoritative article on the subject, as outlined, cannot be generated.

Applications of 6,13 Dibromo Pentacene in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of an OFET is highly dependent on the properties of the organic semiconductor used as the active layer. While pristine pentacene (B32325) has shown high charge carrier mobility, its derivatives synthesized from 6,13-dibromopentacene offer significant advantages in terms of processability and durability.

OFETs can be constructed in several architectures, with the "bottom-gate" structure being one of the most common due to the ease of fabricating a uniform and smooth substrate for semiconductor growth. researchgate.net This configuration can be further divided into bottom-contact and top-contact geometries.

In a bottom-contact bottom-gate (BCBG) architecture, the source and drain electrodes are pre-patterned on the gate dielectric before the deposition of the organic semiconductor. This approach avoids potential damage to the organic layer that can occur during the electrode deposition process in a top-contact structure. researchgate.net However, the contact resistance in BCBG devices can sometimes be higher than in top-contact configurations. thieme-connect.de

The performance of an OFET is characterized by several key metrics, including the on/off ratio and the threshold voltage. The on/off ratio is the ratio of the drain current when the transistor is in its "on" state to the current when it is in its "off" state. A high on/off ratio is crucial for digital applications to distinguish between the two states clearly. The threshold voltage (Vth) is the minimum gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power operation.

The functionalization of the pentacene core, enabled by the 6,13-dibromo precursor, is a primary strategy for optimizing these performance metrics. For instance, the introduction of electron-withdrawing or trialkylsilylethynyl groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. researchgate.net This, in turn, affects the charge injection and transport properties, leading to improved on/off ratios and tailored threshold voltages. researchgate.net

For example, a derivative, 6,13-dichloropentacene (B3054253), which can be synthesized from a related precursor, has demonstrated a high mobility of 0.20 cm²/Vs and a low threshold voltage of approximately -2.0 V in a top-contact OFET. beilstein-journals.org This highlights how substitution at the 6 and 13 positions can lead to high-performance transistors. beilstein-journals.org

Table 1: Performance of a 6,13-Dichloropentacene OFET This table is based on data for a related 6,13-disubstituted pentacene to illustrate the impact of functionalization.

| Performance Metric | Value |

|---|---|

| Mobility | 0.20 cm²/Vs |

| Threshold Voltage | ~ -2.0 V |

Data sourced from a study on 6,13-dichloropentacene OFETs. beilstein-journals.org

Self-assembled monolayers (SAMs) play a critical role in optimizing the performance of OFETs. nih.gov These are single layers of molecules that spontaneously form an ordered structure on a substrate. In the context of OFETs based on pentacene derivatives, SAMs are often used to modify the surface of the gate dielectric.

The formation of a well-ordered monolayer can significantly improve the interface between the dielectric and the organic semiconductor. This can lead to better molecular packing of the pentacene derivative, which in turn enhances charge carrier mobility. The initial formation of the monolayer can be rapid, but achieving a well-ordered, packed layer often takes several hours. The purity of the molecules used to form the SAM is also crucial for achieving a high-quality monolayer.

Organic Photovoltaic (OPV) Cells

Organic photovoltaic (OPV) cells, or organic solar cells, offer the potential for low-cost, flexible, and lightweight solar energy conversion. The efficiency of an OPV device is heavily influenced by the properties of the donor and acceptor materials in the active layer. Pentacene and its derivatives have been explored as donor materials in OPV cells due to their strong light absorption in the visible spectrum and good charge transport properties. beilstein-journals.orgresearchgate.net

The ability to functionalize the pentacene core via the 6,13-dibromo intermediate allows for the tuning of the material's energy levels to better match those of the acceptor material, facilitating efficient charge separation. Furthermore, derivatives with improved solubility can be processed from solution, enabling low-cost manufacturing techniques like roll-to-roll printing.

Optoelectronic Devices

Beyond transistors and solar cells, derivatives of 6,13-dibromopentacene are also finding applications in other optoelectronic devices, most notably in organic light-emitting diodes (OLEDs).

OLEDs are a key technology in modern displays and lighting due to their high contrast, wide viewing angles, and thin form factor. The color and efficiency of an OLED are determined by the emissive material in the device. Pentacene derivatives have been investigated as emissive materials, particularly for red light emission.

The synthesis of pentacene derivatives from precursors like 6,13-dibromopentacene allows for the creation of molecules with specific emission wavelengths and high photoluminescence quantum yields. By carefully designing the molecular structure, the electronic properties can be tailored to promote efficient radiative recombination of charge carriers, leading to bright and stable OLEDs.

Photodetectors

Organic photodetectors (OPDs) are devices that convert light into an electrical signal. They are gaining considerable attention for applications in imaging, optical communication, and biomedical sensing. The performance of an OPD is largely dependent on the light-absorbing and charge-transporting properties of the organic semiconductor used as the active layer.

While direct fabrication and characterization of photodetectors based solely on 6,13-dibromopentacene are not extensively reported in scientific literature, its potential can be inferred from the well-documented performance of its parent compound, pentacene. Pentacene is a p-type semiconductor known for its high charge carrier mobility and strong absorption in the visible spectrum, making it a suitable material for photodetectors. Typically, pentacene is used in a heterojunction structure with an n-type material, such as fullerene (C60), to facilitate efficient exciton (B1674681) dissociation (the separation of a photogenerated electron-hole pair) at the interface.

The introduction of bromine atoms at the 6 and 13 positions of the pentacene core in 6,13-dibromopentacene is expected to modulate its electronic properties in several ways that could be advantageous for photodetector applications:

Energy Level Tuning: The electronegative bromine atoms can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lowered HOMO level can lead to improved air stability and a better energy level alignment with the transparent electrodes commonly used in OPDs, potentially reducing the dark current and improving the signal-to-noise ratio.

Enhanced Intersystem Crossing: The "heavy atom effect" of bromine can promote intersystem crossing from the singlet excited state to the triplet state. While often a loss mechanism in fluorescent devices, this property could be harnessed in specific types of photodetectors that are sensitive to triplet excitons or for applications in photodynamic therapy sensing.

Crystal Packing: Halogenation can significantly influence the solid-state packing of the molecules. This can lead to altered intermolecular electronic coupling, which is a critical parameter for efficient charge transport. Theoretical studies on the similar compound 6,13-dichloropentacene have shown that halogenation can induce a more one-dimensional π-stacking arrangement, which could lead to anisotropic charge transport properties.

Table 1: Computed Properties of 6,13-Dibromopentacene

| Property | Value |

| Molecular Formula | C22H12Br2 |

| Molecular Weight | 436.1 g/mol |

| XLogP3-AA | 8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Exact Mass | 435.92853 Da |

| Topological Polar Surface Area | 0 Ų |

This data is sourced from PubChem. nih.gov

Further research is required to fabricate and characterize photodetectors based on 6,13-dibromopentacene to experimentally validate these potential benefits and determine key performance metrics such as responsivity, detectivity, and response speed.

Sensing Applications

Organic field-effect transistors (OFETs) are not only fundamental building blocks for integrated circuits but can also be adapted for highly sensitive chemical and biological sensing applications. In a sensor based on an OFET, the active semiconductor layer is exposed to the environment. The adsorption of analyte molecules onto the semiconductor surface can modulate its conductivity, leading to a measurable change in the transistor's output characteristics.

Pentacene-based OFETs have been demonstrated as effective gas sensors, particularly for detecting ammonia (B1221849). The sensing mechanism involves the interaction of the lone pair of electrons of the ammonia molecule with the π-system of the pentacene molecules. This interaction introduces charge carriers or traps into the semiconductor, thereby altering the drain current of the OFET.

The application of 6,13-dibromopentacene in sensing devices is an area of active research interest. The bromine substituents are expected to influence its sensing properties in the following ways:

Modified Surface Reactivity: The presence of bromine atoms alters the electron density distribution of the pentacene core, which can change the nature and strength of the interaction with analyte molecules. This could potentially enhance the sensitivity and selectivity towards certain gases or vapors.

Improved Stability: As mentioned earlier, the lowered HOMO level due to bromination can lead to better environmental stability of the material. This is a crucial factor for the long-term operational stability of a sensor.

Control over Morphology: The ability of halogen atoms to influence the thin-film morphology and crystallinity of the organic semiconductor is critical for sensor performance. A well-ordered crystalline structure with large grain sizes can facilitate efficient charge transport and provide a uniform surface for analyte interaction, leading to higher sensitivity and faster response times.

Table 2: Research Findings on a Related Halogenated Pentacene

| Compound | Key Finding | Implication for Sensing |

| 6,13-Dichloropentacene | Exhibits lower HOMO levels and better environmental stability compared to pentacene. Shows a more one-dimensional charge transport behavior. | Suggests that 6,13-dibromopentacene could also have improved stability. The change in charge transport characteristics could be exploited for designing sensors with specific response patterns. |

Based on theoretical studies of 6,13-dichloropentacene.

While direct experimental data on sensors employing 6,13-dibromopentacene is scarce, the fundamental properties of the molecule suggest its potential as a promising material for the development of next-generation organic sensors with enhanced performance characteristics. Future work should focus on the fabrication of OFET-based sensors using 6,13-dibromopentacene and the systematic investigation of their response to a variety of analytes.

Advanced Spectroscopic and Structural Characterization Techniques for 6,13 Dibromo Pentacene

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for confirming the molecular structure of newly synthesized compounds. It provides information about the vibrational modes of functional groups within a molecule. For derivatives of 6,13-dibromopentacene, such as N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]bis-carboxyimides, IR spectroscopy has been used to confirm their successful synthesis and structural integrity. nih.gov

Although specific FTIR spectra for 6,13-dibromopentacene are not detailed in the surveyed research, the technique is invaluable for identifying the characteristic C-H and C=C stretching and bending vibrations of the aromatic pentacene (B32325) core and verifying the presence of the C-Br bonds. Computational studies on related brominated aromatic compounds are often used in conjunction with experimental FTIR to assign the observed vibrational bands accurately.

Electronic Absorption and Emission Spectroscopy

The electronic properties of pentacene derivatives, which dictate their performance in optoelectronic devices, are primarily investigated using absorption and emission spectroscopy.

UV-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within a molecule. The position and intensity of absorption bands are highly sensitive to the extent of the π-conjugated system and the nature of substituents.

The introduction of substituents at the 6 and 13 positions significantly modulates the electronic structure of the pentacene core. For instance, 6,13-difluoropentacene exhibits a maximum absorption (λmax) at 597 nm. nih.gov In contrast, the symmetrically substituted 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) shows a low-energy absorption at 643 nm, a notable red-shift compared to unsubstituted pentacene (λmax ≈ 576-582 nm). researchgate.net This shift is attributed to the extended π-conjugation through the two ethynyl (B1212043) substituents. researchgate.net

In studies involving the thermal conversion of precursor molecules, UV-Vis spectroscopy is used to monitor the formation of the pentacene chromophore. For example, upon heating a thin film of a dihydropentacene derivative, the appearance of positive absorption bands at 523, 560, and 611 nm confirms the expansion of the π-conjugated system and the formation of the corresponding pentacene derivative. nih.gov

| Compound | λmax (nm) | Solvent/State | Reference |

|---|---|---|---|

| Pentacene | ~576 | Benzene (B151609) | researchgate.net |

| 6,13-Difluoropentacene | 597 | Solution | nih.gov |

| 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) | 643 | CH2Cl2 | researchgate.net |

| Thermally generated pentacene derivative | 523, 560, 611 | Thin Film | nih.gov |

Fluorescence spectroscopy provides insights into the excited-state properties of molecules. A notable example is the solid-state fluorescence observed in N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]bis-carboxyimide. nih.gov When illuminated with UV light (λex = 365 nm), the crystalline material emits a bright blue fluorescence. nih.gov Upon heating from room temperature to 230 °C, the fluorescence color gradually shifts from blue to yellow and then to red, a phenomenon known as phosphorchromaticity. nih.gov This behavior is linked to a thermally induced disproportionation reaction in the solid state, highlighting the potential for these materials in sensing and thermal recording applications. nih.gov Furthermore, laser-induced fluorescence studies on TIPS-pentacene have been employed to probe the distinct vibronic structures of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The structure of derivatives like N,N′-bis(n-pentyl)-6,13-dihydropentacene[2,3:9,10]bis-carboxyimide has been unequivocally confirmed by NMR. nih.govrsc.org Its ¹H and ¹³C NMR spectra exhibit characteristic signals that allow for the assignment of each proton and carbon atom in the molecule. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 4.36 (s) | CH₂ of central dihydropentacene ring | nih.govrsc.org |

| 8.03 (s) | Aromatic protons on naphthalene (B1677914) ring | nih.govrsc.org | |

| 8.23 (s) | Aromatic protons on naphthalene ring | nih.govrsc.org | |

| ¹³C NMR | 38.5 | sp³-hybridized carbon of central ring | rsc.org |

| 123.5, 128.0, 134.4, 138.4, 168.3 | Aromatic carbons | rsc.org | |

| 186.3 | Carbonyl carbon | rsc.org |

While commercial suppliers indicate the availability of NMR data for the parent 6,13-dibromopentacene, these spectra are not readily found in peer-reviewed literature, likely due to the compound's poor solubility, which complicates analysis. nih.gov

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The arrangement of molecules in the solid state is paramount to the performance of organic semiconductors, as it governs charge transport efficiency. X-ray diffraction and crystallography are the definitive methods for determining this three-dimensional arrangement. A series of 6,13-disubstituted pentacenes with functionalized ethyne (B1235809) units have been synthesized and analyzed by X-ray crystallography to probe their solid-state packing. researchgate.net This analysis is critical for establishing structure-property relationships. While a specific crystal structure for the parent 6,13-dibromopentacene is not found in the primary literature, data for key derivatives like TIPS-pentacene are available through the Cambridge Crystallographic Data Centre (CCDC). nih.govacs.org

The non-covalent interactions between pentacene molecules in the solid state lead to specific packing motifs, most commonly the herringbone and π-stacked arrangements. Unsubstituted pentacene typically adopts a herringbone structure, which is not optimal for charge transport between adjacent molecules. researchgate.net

A primary strategy in modern materials science is to use substitution at the 6 and 13 positions to override the natural tendency for herringbone packing and enforce a co-facial π-stacking arrangement. researchgate.net Attaching bulky groups like trialkylsilylethynyl moieties forces the pentacene cores to arrange in a slip-stacked fashion, which significantly enhances π-π interactions and thus improves charge carrier mobility. researchgate.netossila.com In these engineered structures, the interplanar distance between the pentacene units is typically around 3.4 Å, which is close to the ideal van der Waals separation for efficient electronic coupling. researchgate.net Computational studies confirm that π-π interactions in pentacene dimers lead to a shortening of the intermolecular distance and a significant increase in interaction energy, which is dominated by dispersion forces. acs.orgnih.gov

Interestingly, while most silylethynyl-substituted pentacenes adopt a π-stacked motif, an unusual γ-herringbone polymorph has been reported for 6,13-bis(trimethylsilylethynyl)pentacene, demonstrating that subtle changes in substitution can lead to unforeseen packing arrangements. nih.gov The competition between herringbone and face-to-face π-stacking is a central theme in the crystal engineering of these materials, with the balance of intermolecular forces dictating the final structure and properties. nih.gov

Determination of Interplanar Distances and Molecular Orientation

The arrangement of molecules and the crystalline structure of thin films are critical for determining the electronic properties of organic semiconductor devices. Grazing-Incidence X-ray Diffraction (GIXD) is a powerful, non-destructive technique used to obtain precise structural information, such as interplanar distances and molecular orientation, especially for thin films grown on substrates. researchgate.netyale.edu In a GIXD experiment, an X-ray beam strikes the sample at a very shallow angle, less than the critical angle for total reflection, which makes the technique highly surface-sensitive and ideal for analyzing thin films without overwhelming signal from the underlying substrate. researchgate.net

By analyzing the position of the diffraction peaks, one can determine the lattice parameters of the crystal structure. For organic thin films like pentacene, molecules often exhibit a strong preferential alignment with their long axis standing up on the substrate, a so-called "edge-on" orientation. The GIXD pattern reveals the spacing between these molecular layers, known as the d(001) spacing, which is a hallmark of a specific crystal phase or polymorph. kyoto-u.ac.jpcore.ac.uk

Table 1: Known Polymorphs and Interplanar Spacing of Pentacene Thin Films

| Polymorph Phase | Typical d(001) Spacing (Å) | Reference(s) |

| Single Crystal | 14.1 | core.ac.uk |

| Bulk Phase | 14.4 | core.ac.uk |

| Thin Film Phase | 15.4 | kyoto-u.ac.jpcore.ac.uk |

The introduction of bromine atoms at the 6 and 13 positions of the pentacene core is expected to significantly influence the intermolecular interactions (e.g., through halogen bonding) and, consequently, the crystal packing, interplanar distances, and molecular tilt angle. A full structural analysis using GIXD or X-ray Diffraction Reciprocal Space Mapping (RSM) would be necessary to determine the precise unit cell parameters and molecular arrangement for 6,13-dibromopentacene. kyoto-u.ac.jp

Scanning Probe Microscopy for Molecular-Level Insights (e.g., STM, nc-AFM)

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM), provide unparalleled real-space images of surfaces with atomic or molecular resolution. iphy.ac.cnmdpi.com These methods are crucial for understanding the self-assembly of molecules, the structure of single-layer films, and the influence of substrates on molecular ordering.

Scanning Tunneling Microscopy (STM) operates by scanning a sharp metallic tip over a conductive surface while measuring the quantum tunneling current that flows between the tip and the sample. iphy.ac.cn The tunneling current is exponentially dependent on the tip-sample distance and the local density of electronic states (LDOS) of the surface. This allows STM to not only map the surface topography but also to probe the electronic orbitals of individual molecules. iphy.ac.cn For large organic molecules, functionalizing the STM tip apex with a specific molecule (e.g., CO or another organic molecule) can dramatically enhance image resolution, revealing intramolecular features that correspond to molecular orbitals. iphy.ac.cn

Non-contact Atomic Force Microscopy (nc-AFM) measures the short-range forces between a sharp tip, mounted on an oscillating cantilever, and the sample surface. mdpi.com By detecting minute changes in the cantilever's oscillation frequency or amplitude as it scans the surface, nc-AFM can image both conductive and insulating surfaces with true atomic resolution. It is particularly powerful for visualizing the geometric structure of molecules, including the precise arrangement of atoms and the nature of intermolecular bonds.

While direct STM or nc-AFM studies on 6,13-dibromopentacene are not prevalent in the literature, research on similar pentacene derivatives demonstrates the capability of these techniques. For instance, a study on 5,6,7-trithiapentacene-13-one (TTPO) on a gold surface using STM revealed the formation of ordered self-assembled molecular chains and monolayers. researchgate.net Such studies provide critical information on molecule-substrate and molecule-molecule interactions that govern thin-film growth and morphology. An STM/nc-AFM analysis of 6,13-dibromopentacene would be expected to reveal how the bromine substituents alter the self-assembly behavior and electronic structure at the single-molecule level.

Photoelectron Spectroscopy (UPS, XPS) for Energy Level Alignment

Understanding the energy level alignment at the interfaces between different materials is fundamental for designing and optimizing organic electronic devices. Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that provide direct measurement of the electronic structure of materials, including the highest occupied molecular orbital (HOMO), work function, and core-level energies.

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical state, allowing for the determination of the elemental composition and chemical bonding environment at the surface.

Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to excite electrons from the valence band. ox.ac.uk Analysis of the kinetic energy of these photoemitted electrons allows for the determination of the material's work function and the energy of the HOMO level relative to the Fermi level. The Lowest Unoccupied Molecular Orbital (LUMO) level is often estimated by adding the optical bandgap (determined from absorption spectroscopy) to the HOMO energy.

The energy difference between the HOMO of an electron-donating material and the LUMO of an electron-accepting material is a critical parameter that governs charge transfer and separation efficiency at an interface. researchgate.net The introduction of two electron-withdrawing bromine atoms to the pentacene core in 6,13-dibromopentacene is expected to lower the energy of both the HOMO and LUMO levels due to the inductive effect of the halogens. This chemical modification can be used to tune the energy levels for better alignment with other materials in a device.

While specific UPS/XPS data for 6,13-dibromopentacene is scarce, studies on related compounds provide valuable context. For example, the pentacene derivative 5,6,7-trithiapentacene-13-one was reported to have a HOMO-LUMO gap of 1.90 eV. researchgate.net A full analysis of 6,13-dibromopentacene using UPS and XPS would be required to quantify its precise energy levels and understand its interfacial behavior in heterojunctions.

Table 2: Example Energy Gap for a Pentacene Derivative

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

| 5,6,7-trithiapentacene-13-one (TTPO) | Not specified | 1.90 | researchgate.net |

Time-Resolved Spectroscopic Techniques for Excited State Dynamics (e.g., Femtosecond Time-Resolved SHG, Optical Pump-THz Probe)

The fate of excitons (electron-hole pairs) created by light absorption determines the efficiency of optoelectronic devices. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy (fs-TAS) or optical pump-probe spectroscopy, are essential tools for tracking these ultrafast processes on timescales ranging from femtoseconds to microseconds. rsc.orgyoutube.com

In a typical pump-probe experiment, an ultrashort laser pulse (the "pump") excites the sample, creating a population of excitons. A second, time-delayed pulse (the "probe") measures the change in absorption or reflection of the sample as a function of the delay time after excitation. aps.orgyoutube.com This allows for the direct observation of excited-state processes like exciton (B1674681) relaxation, charge transfer, and singlet fission. researchgate.netresearchgate.net

Singlet fission is a process where one singlet exciton converts into two triplet excitons, a phenomenon of great interest for exceeding the Shockley-Queisser limit in solar cells. Pentacene and its derivatives are benchmark materials for studying this process. The excited-state dynamics are highly sensitive to molecular packing and substitution. researchgate.net

A detailed study on 6,13-bis(triisopropylsilylethynyl)-substituted pentacene, a very close derivative of the title compound, provides significant insight into the likely dynamics of 6,13-dibromopentacene. researchgate.net Using fs-TAS, researchers observed that upon photoexcitation, singlet excitons in films of this material efficiently undergo singlet fission to form correlated triplet-pair states (TT). researchgate.net However, the subsequent fate of these triplet pairs was found to be highly dependent on the film's morphology.

In amorphous films , the triplet pairs could dissociate into free, independent triplets, although with only a modest yield. researchgate.net

In crystalline films , the specific molecular packing arrangement led to the complete quenching of the triplet pairs. They were observed to decay rapidly back to the ground state through a non-radiative pathway, preventing the formation of useful free triplets. researchgate.net

These findings highlight that while the energetic conditions for singlet fission may be met, the local molecular packing, which would be influenced by the bromine atoms in 6,13-dibromopentacene, is critical for enabling efficient harvesting of the generated triplets. researchgate.net Techniques like optical pump-THz probe spectroscopy could further elucidate the dynamics of mobile charge carriers and their relationship to these excited-state processes.

Table 3: Summary of Excited-State Dynamics in a 6,13-Substituted Pentacene Derivative

| Process | Observation in Crystalline Films | Observation in Amorphous Films | Technique | Reference |

| Singlet Fission | Highly efficient formation of triplet pairs (TT) | Highly efficient formation of triplet pairs (TT) | fs-TAS | researchgate.net |

| Triplet Pair Fate | Rapid decay and complete quenching | Modest yield of independent triplets | fs-TAS | researchgate.net |

Structure Property Relationships in 6,13 Dibromo Pentacene Systems

Correlation Between Substitution Patterns and Electronic Properties

The electronic properties of pentacene (B32325) derivatives, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical determinants of their performance in electronic devices. The substitution pattern on the pentacene framework plays a crucial role in modulating these energy levels.

The introduction of substituents directly influences the HOMO-LUMO gap. For instance, conjugation generally leads to a rise in the HOMO energy and a lowering of the LUMO energy, thereby reducing the gap. stackexchange.com The electronegativity of the substituent atoms also has a profound effect; more electronegative atoms tend to lower the energy of all molecular orbitals. stackexchange.com

In the case of halogenated pentacenes, the position of the halogen atoms significantly impacts the electronic structure. Substitution at the 2,3,9, and 10 positions with halogens results in a nearly equal reduction of both the HOMO and LUMO energy levels. acs.org This leads to only a minor change in the HOMO-LUMO gap, with a slightly larger depression of the LUMO energy. acs.org Conversely, functionalization at the 6 and 13 positions with groups like arylalkynyl moieties leads to a more pronounced effect on the LUMO level. nih.gov This selective stabilization of the LUMO is a key strategy for enhancing the photostability of pentacene derivatives. nih.govrsc.org

Computational and experimental studies have systematically investigated these substituent effects. For example, the introduction of electron-withdrawing fluorine atoms at various positions on the pentacene core has been shown to lower the HOMO level, which in turn enhances the material's stability. rsc.org The closer the fluorine atoms are to the central rings of the pentacene, the greater the decrease in the HOMO energy. rsc.org

The following table summarizes the impact of different substitution patterns on the electronic properties of pentacene derivatives, providing a comparative view of their HOMO-LUMO gaps.

| Compound | Substituent Pattern | Optical HOMO-LUMO Gap (eV) | Electrochemical HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pentacene | Unsubstituted | - | - |

| 2,9-Dibromopentacene | 2,9-Dibromo | 2.06 | - |

| Pentacene Derivative 9 | 6,13-bis(phenylethynyl) | 1.94 | 1.92 |

| Pentacene Derivative 6 | 6,13-bis((4-ethylphenyl)ethynyl)-2,3-bis(2-ethylhexyl) | 1.96 | - |

| Pentacene Derivative 8 | 2,3,9,10-tetrakis(2-ethylhexyl) | - | 1.86 |

| Pentacene Derivative 10 | 2,3,9,10-tetrakis(2-ethylhexyloxy) | - | 1.89 |

| Pentacene Derivative 11 | 2,3,9,10-tetrakis((2-ethylhexyl)thio) | - | 1.94 |

Data sourced from multiple studies to illustrate substituent effects. acs.orguky.edu

Engineering Solid-State Packing for Enhanced Charge Transport and Device Performance

The arrangement of molecules in the solid state is a critical factor that governs charge transport efficiency in organic semiconductors. For pentacene derivatives, a herringbone packing motif is common, but the introduction of substituents at the 6 and 13 positions can significantly alter this arrangement, leading to more favorable π-π stacking and improved charge mobility.

The symmetry of the substituted pentacene molecule has been shown to directly influence solid-state order and, consequently, charge transport. A decrease in molecular symmetry can lead to reduced solid-state order, which in turn diminishes the performance of field-effect transistors (FETs). uky.edu For instance, studies comparing pentacene with its less symmetric bromo-substituted derivatives have demonstrated that higher symmetry correlates with better solid-state order and higher charge carrier mobility. uky.edu

Functionalization with bulky groups, such as trialkylsilylethynyl moieties, at the 6 and 13 positions is a well-established strategy to control solid-state packing. These groups can induce a two-dimensional π-stacking arrangement, which is beneficial for charge transport. However, the introduction of very bulky groups can also be detrimental if they disrupt the intermolecular electronic coupling. Research on sterically hindered pentacene derivatives has shown that while such groups can be incorporated, they may not necessarily lead to enhanced stability or performance, suggesting that electronic effects often play a more dominant role than steric hindrance in determining the material's properties. nih.gov

The choice of substituents also affects the thermal stability of the resulting material. For example, 2,9-dibromopentacene exhibits thermal stability comparable to other bromo-substituted pentacenes and unsubstituted pentacene, with a decomposition temperature of around 350 °C. uky.edu This thermal robustness allows for purification via vacuum sublimation, a key process in the fabrication of high-quality thin films for electronic devices. uky.edu

The following table presents data on the charge transport characteristics of various pentacene derivatives, highlighting the impact of substitution on device performance.

| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|

| Pentacene | up to 35 (single crystal) | >10^5 | rsc.org |

| 2,3-Dibromopentacene | 0.22 | >10^5 | uky.edu |

| TIPS-Pentacene | up to 2.7 | - | rsc.org |

Tuning Stability and Solubility through Molecular Design

A significant challenge in the practical application of pentacene has been its poor solubility in common organic solvents and its susceptibility to photo-oxidation. Molecular design, particularly through substitution at the 6 and 13 positions, has proven to be a highly effective strategy to overcome these limitations.

The introduction of trialkylsilylethynyl groups is a benchmark approach for improving both the solubility and stability of pentacene. rsc.org For example, 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) is significantly more soluble and photochemically stable than its unsubstituted counterpart. rsc.orgresearchgate.net The silyl (B83357) groups enhance solubility, while the ethynyl (B1212043) linkers contribute to the electronic stabilization of the pentacene core. researchgate.net

Fluorination of the pentacene backbone is another powerful strategy for enhancing stability. The high electronegativity of fluorine atoms lowers the energy levels of the molecule, making it less susceptible to oxidation. rsc.org Studies on fluorinated TIPS-pentacene derivatives have shown that the position and number of fluorine substituents can be systematically varied to tune the electronic properties and stability, sometimes leading to ambipolar or even electron-transporting behavior. rsc.org

The following table provides a comparative overview of the stability of different pentacene derivatives under photo-oxidative conditions.

| Compound | Key Structural Feature | Relative Photostability (Half-life) | Reference |

|---|---|---|---|

| Pentacene | Unsubstituted | ~0.5x | researchgate.net |

| TIPS-Pentacene | 6,13-bis(triisopropylsilylethynyl) | ~50x more stable than pentacene in solution | researchgate.net |

| Fluorinated Pentacene Derivative | Octafluorinated | Enhanced by an order of magnitude vs. non-fluorinated analog | nih.gov |

| 6,13-dibromopentacene [2,3:9,10]-bis(dicarboximide) | Imide-fused, dibromo-substituted | Exhibits good photostability | researchgate.netnih.gov |

Current Challenges and Future Research Directions for 6,13 Dibromo Pentacene

Challenges in Scalable Synthesis and Purification Methodologies

The transition from small-scale laboratory synthesis to large-scale industrial production of 6,13-dibromo-pentacene presents considerable hurdles. Direct bromination of the pentacene (B32325) core is often problematic, hampered by the high reactivity of pentacene itself, which can lead to multiple side reactions and a complex mixture of products. researchgate.net This high reactivity, coupled with the poor solubility of the parent pentacene, makes controlling the reaction on a large scale difficult and often results in low yields. researchgate.net